molecular formula C17H16N4O B2801136 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile CAS No. 1797636-99-7

4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile

Katalognummer: B2801136
CAS-Nummer: 1797636-99-7
Molekulargewicht: 292.342
InChI-Schlüssel: MIFUEAAZVIHRTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile" is a complex organic molecule characterized by a combination of pyrido-pyrimidine and benzonitrile groups

Eigenschaften

IUPAC Name

4-[3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c18-9-14-3-1-13(2-4-14)5-6-17(22)21-8-7-16-15(11-21)10-19-12-20-16/h1-4,10,12H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFUEAAZVIHRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile can involve multi-step organic synthesis strategies:

  • Starting Materials: : The synthesis often begins with commercially available pyrido-pyrimidine derivatives and benzonitrile compounds.

  • Formation of Intermediate: : An intermediate such as 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-amine is first prepared through reactions involving catalysts and specific reaction conditions (e.g., solvent choice, temperature control).

  • Coupling Reaction: : The intermediate is then subjected to a coupling reaction with a benzonitrile derivative under controlled conditions (e.g., base presence, coupling reagents like EDC or DCC).

  • Final Product Formation: : Finally, a purification step such as recrystallization or column chromatography is employed to isolate the target compound.

Industrial Production Methods

In industrial settings, the production of this compound would leverage high-throughput synthesis methods, continuous flow chemistry for large-scale reactions, and automated purification techniques to ensure efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation at specific sites, such as the benzonitrile group, to form corresponding oxidized products.

  • Reduction: : Reduction reactions, typically involving agents like lithium aluminum hydride (LiAlH4), can target the nitrile group to produce amines.

  • Substitution: : The functional groups present in the compound allow for nucleophilic and electrophilic substitution reactions, enabling modifications of its structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Coupling Reagents: : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC).

Major Products Formed from These Reactions

  • Oxidation Products: : Corresponding carboxylic acids or ketones.

  • Reduction Products: : Amines or alcohols, depending on the site of reduction.

  • Substitution Products: : Various substituted derivatives based on the reagent used and the position of substitution.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules or functional materials.

Biology

In biological research, it may be investigated for its interaction with biological molecules or its potential as a biochemical probe.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for pharmaceutical activity, including as enzyme inhibitors or receptor ligands.

Industry

In the industrial context, its unique properties could be harnessed in the development of new materials or chemical processes.

Wirkmechanismus

The specific mechanism by which 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile exerts its effects would depend on its application. For instance, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include binding to active sites or altering conformational states of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-(6,7-Dihydro-1H-indol-4-yl)-2-oxoethyl)benzonitrile

  • 4-(3-(6,7-Dihydropyrrolo[3,4-b]quinolin-6(5H)-yl)-3-oxopropyl)benzonitrile

Uniqueness

Compared to its analogs, 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile stands out due to the distinct arrangement of its nitrogen-containing heterocycles, which may confer unique reactivity and binding properties in various chemical and biological contexts. This uniqueness could translate into more specific interactions in biological systems or distinctive behavior in chemical reactions.

Biologische Aktivität

4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound exhibits significant biological activity, particularly in the fields of antimicrobial, anticancer, and antioxidant research. Understanding its biological properties is essential for potential therapeutic applications.

Chemical Structure

The compound features a pyrido[4,3-d]pyrimidine core, which is known for its diverse pharmacological activities. The structural formula can be represented as follows:

C19H19N5O\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}

Biological Activity Overview

Research has indicated that compounds with a pyrido[4,3-d]pyrimidine scaffold exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have assessed the antimicrobial properties of related pyrido compounds. For instance, derivatives have shown higher efficacy against various bacteria compared to standard antibiotics like cefotaxime and fluconazole .
  • Anticancer Activity : The anticancer potential of similar compounds has been evaluated against multiple cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancers. Some derivatives demonstrated cytotoxicity comparable to doxorubicin, a common chemotherapeutic agent .
  • Antioxidant Activity : The antioxidant properties of these compounds have been highlighted in studies focusing on their ability to protect DNA from oxidative damage induced by agents like bleomycin .

Antimicrobial Efficacy

A recent study synthesized several pyrido[4,3-d]pyrimidine derivatives and tested their Minimum Inhibitory Concentration (MIC) against various microorganisms. The results indicated:

CompoundMIC (μmol/L)Comparison DrugMIC (μmol/L)
7a6Cefotaxime6
7d12Cefotaxime12
9a8Cefotaxime8

These findings suggest that certain derivatives possess comparable or superior antimicrobial activity against specific bacterial strains .

Anticancer Activity

The anticancer activity was assessed using the following parameters:

Cell LineCompound 7a IC50 (μM)Compound 7d IC50 (μM)Doxorubicin IC50 (μM)
NCI-H46010155
HepG212186
HCT-1169144

The results indicate that some derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting their potential as chemotherapeutic agents .

The mechanism by which these compounds exert their biological effects may involve the inhibition of specific kinases such as Mirk/Dyrk1B, which are implicated in cancer cell proliferation and survival. Compounds have been shown to activate caspase-3 pathways leading to apoptosis in tumor cells .

Q & A

(Basic) What synthetic methodologies are recommended for preparing 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile?

Answer:
The synthesis involves multi-step organic reactions, typically starting from pyrido[4,3-d]pyrimidine precursors. Key steps include:

  • Bromination of intermediates to introduce reactive sites (e.g., bromomethyl groups) .
  • Nucleophilic substitution with benzonitrile derivatives under controlled pH and temperature to attach the propionitrile chain .
  • Ketone formation via oxidation or coupling reactions, optimized using catalysts like palladium or copper .
    Critical parameters include solvent polarity (e.g., DMF for polar intermediates), reaction time, and purification via column chromatography .

(Advanced) How can computational chemistry optimize reaction pathways and reduce experimental trial-and-error for this compound?

Answer:
Integrate quantum chemical calculations (e.g., DFT) to model transition states and intermediates, as demonstrated by the ICReDD framework . Key steps:

  • Use reaction path search algorithms to predict feasible pathways and energy barriers.
  • Validate predictions with microreactor experiments under varying conditions (e.g., temperature gradients) .
  • Apply machine learning to correlate steric/electronic effects of substituents (e.g., benzonitrile’s electron-withdrawing nature) with reaction yields .

(Basic) What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing pyridopyrimidine protons from benzonitrile groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities, as applied in structurally related pyridopyrimidines .

(Advanced) How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Orthogonal Assays : Use surface plasmon resonance (SPR) alongside enzyme inhibition assays to cross-validate target binding .
  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein interactions over extended timescales to identify transient binding modes not captured in static models .
  • Metabolite Profiling : Rule out off-target effects by screening for degradation products or metabolic interference .

(Basic) What in vitro assays are suitable for initial biological screening?

Answer:

  • Kinase Inhibition Assays : Test against kinase panels (e.g., EGFR, VEGFR) due to pyridopyrimidine’s affinity for ATP-binding pockets .
  • Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Solubility Testing : Employ shake-flask methods with HPLC quantification to guide formulation studies .

(Advanced) What structural modifications enhance selectivity in pyrido[4,3-d]pyrimidine derivatives?

Answer:

  • Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) at the pyridopyrimidine C-2 position to improve hydrophobic interactions with target enzymes .
  • Linker Optimization : Replace the propionitrile chain with rigid spacers (e.g., acetylene) to reduce conformational entropy and enhance binding .
  • Bioisosteric Replacement : Swap benzonitrile for trifluoromethyl groups to balance lipophilicity and metabolic stability .

(Basic) How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS .
  • Light/Thermal Stability : Expose to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) to identify decomposition pathways .

(Advanced) What strategies mitigate off-target effects in kinase inhibition studies?

Answer:

  • Proteome-Wide Profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify promiscuous binding .
  • Allosteric Modulator Design : Modify the benzonitrile moiety to target non-catalytic pockets, reducing competition with ATP .
  • Cryo-EM Analysis : Resolve ligand-induced conformational changes in target kinases to refine SAR models .

(Basic) What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Intermediate Stability : Address hygroscopic or light-sensitive intermediates via inert-atmosphere handling .
  • Catalyst Recycling : Optimize transition-metal catalysts (e.g., Pd/C) for reuse in cross-coupling steps .

(Advanced) How can AI-driven platforms accelerate the discovery of analogs with improved pharmacokinetics?

Answer:

  • Generative Models : Train on pyridopyrimidine datasets to propose novel analogs with optimized LogP and solubility .
  • ADMET Prediction : Integrate tools like SwissADME to prioritize compounds with favorable absorption and low CYP450 inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.